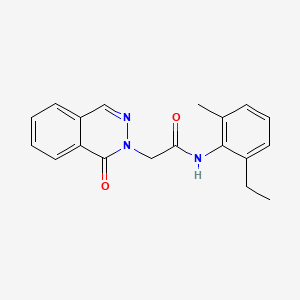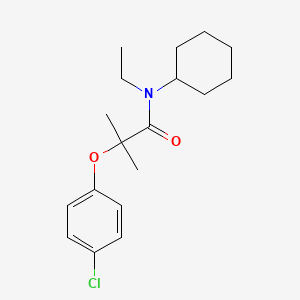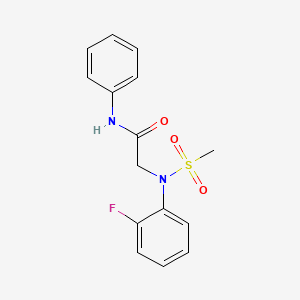
3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the development and activation of B cells, which are involved in the immune response. TAK-659 has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis.
作用机制
3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide selectively inhibits BTK, which is a key mediator of B cell activation. BTK is involved in the signaling pathways that lead to the activation of B cells and the production of antibodies. By inhibiting BTK, 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide reduces B cell activation and antibody production, which can lead to the suppression of the immune response.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on BTK, 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide has also been shown to reduce the activation of T cells, which are involved in the immune response. In terms of physiological effects, 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide has been shown to reduce joint inflammation and bone destruction in mouse models of rheumatoid arthritis, reduce autoantibody production and improve kidney function in mouse models of lupus, and reduce inflammation and demyelination in the central nervous system in mouse models of multiple sclerosis.
实验室实验的优点和局限性
One advantage of using 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide in lab experiments is its selectivity for BTK, which allows for a more targeted approach to studying the role of BTK in various diseases. Another advantage is its ability to reduce the production of pro-inflammatory cytokines and the activation of T cells, which can provide insights into the broader mechanisms of the immune response. One limitation of using 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide in lab experiments is its potential off-target effects, which can complicate the interpretation of the results. Another limitation is the lack of clinical data on the safety and efficacy of 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide in humans, which limits its potential as a therapeutic agent.
未来方向
There are several potential future directions for research on 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide. One direction is the development of more potent and selective BTK inhibitors that can be used as therapeutic agents for autoimmune diseases. Another direction is the investigation of the role of BTK in other diseases, such as cancer and infectious diseases. Finally, the development of biomarkers to predict response to BTK inhibitors, as well as the identification of potential resistance mechanisms, could help optimize the use of these agents in the clinic.
合成方法
The synthesis of 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide involves a multi-step process that starts with the reaction of 4-tert-butylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methyl-2-pyridinylamine to form the amide. The final step involves the addition of acryloyl chloride to the amide to form 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide.
科学研究应用
3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide has been extensively studied in preclinical models for its potential therapeutic applications in various autoimmune diseases. In a mouse model of rheumatoid arthritis, 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide was shown to significantly reduce joint inflammation and bone destruction. In a mouse model of lupus, 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide was shown to reduce autoantibody production and improve kidney function. In a mouse model of multiple sclerosis, 3-(4-tert-butylphenyl)-N-(4-methyl-2-pyridinyl)acrylamide was shown to reduce inflammation and demyelination in the central nervous system.
属性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(4-methylpyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-11-12-20-17(13-14)21-18(22)10-7-15-5-8-16(9-6-15)19(2,3)4/h5-13H,1-4H3,(H,20,21,22)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURLPLJFYADTDK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-(4-methylpyridin-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5807895.png)

![2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5807914.png)


![N-(3-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807930.png)
![N-benzyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5807936.png)

![2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5807956.png)
![2-chloro-N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5807959.png)



![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5807985.png)